molecular formula C14H12N2S B2517856 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile CAS No. 340816-68-4

2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile

Cat. No. B2517856
CAS RN: 340816-68-4
M. Wt: 240.32
InChI Key: CKBNNFANXLGUHT-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity, stability, and the types of reactions the compound undergoes .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, etc. These properties can be determined using various analytical techniques .

Scientific Research Applications

Catalysis

Schiff bases exhibit catalytic properties due to their ability to coordinate with metal ions. Researchers have explored their use as ligands in transition metal complexes, where they enhance catalytic activity in various reactions. For instance, Schiff base-metal complexes have been employed in oxidation reactions, hydrogenation, and C-C bond formation .

Asymmetric Synthesis

Asymmetric synthesis is crucial for producing enantiomerically pure compounds. Schiff bases have been utilized as chiral ligands in asymmetric catalysis. Their coordination with transition metals allows for enantioselective transformations, enabling the synthesis of valuable chiral molecules .

Coordination Chemistry

Schiff bases serve as versatile ligands in coordination chemistry. Their ability to form stable complexes with metal ions makes them valuable tools for designing new materials, studying metal-ligand interactions, and exploring supramolecular assemblies .

Medicinal Chemistry

Schiff bases exhibit promising biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers have synthesized Schiff base derivatives and evaluated their potential as drug candidates. The compound’s structural features can be modified to enhance specific biological effects .

Materials Science

Schiff bases contribute to the development of functional materials. Their ability to form coordination polymers, metal-organic frameworks (MOFs), and luminescent complexes makes them relevant in areas such as sensors, optoelectronics, and molecular magnets .

Environmental Applications

Schiff bases have been investigated for their adsorption properties. Researchers explore their potential in removing heavy metal ions from water, as well as their use in catalytic degradation of organic pollutants .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the toxicity, environmental impact, handling precautions, and disposal methods of the compound .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

2-benzylsulfanyl-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-11-7-8-13(9-15)14(16-11)17-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBNNFANXLGUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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